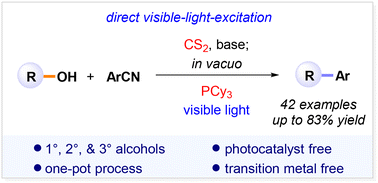Deoxygenative coupling of alcohols with aromatic nitriles enabled by direct visible light excitation†
Organic & Biomolecular Chemistry Pub Date: 2023-11-15 DOI: 10.1039/D3OB01676E
Abstract
A general and practical protocol is presented for visible-light-driven deoxygenative coupling of alcohols with aromatic nitriles in the absence of external photocatalysts. Utilizing a hydroxyl activation strategy with carbon disulfide, this C(sp3)–C(sp2) constructing platform accommodates a broad scope of alcohols and aryl nitriles to deliver various alkyl-substituted arenes. Mechanism studies show that a single electron transfer event between a photoexcited aryl nitrile and a xanthate anion is key to the transformation.


Recommended Literature
- [1] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [2] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [3] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [4] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [5] Front cover
- [6] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [7] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [8] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [9] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [10] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 162758-94-3
-
CAS no.: 131864-71-6
-
CAS no.: 119823-35-7
-
CAS no.: 151055-86-6









